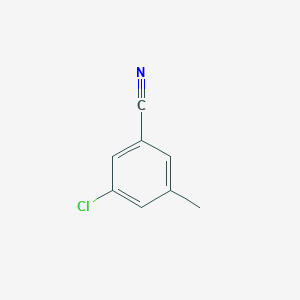

3-Chloro-5-methylbenzonitrile

Description

3-Chloro-5-methylbenzonitrile (CAS 189161-09-9, molecular formula C₈H₆ClN) is a substituted aromatic nitrile featuring chlorine and methyl groups at the meta positions relative to the nitrile moiety. This compound is synthesized via halogen-exchange reactions using transition metal catalysts (e.g., nickel) or microwave-assisted fluorination methods . Its high purity (>97%) and commercial availability make it a versatile intermediate in pharmaceuticals, such as etravirine synthesis, and organic transformations, including cyanation and fluorination .

Properties

IUPAC Name |

3-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMCGWDQAVDACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440635 | |

| Record name | 3-Chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189161-09-9 | |

| Record name | 3-Chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This method typically requires the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 3-chloro-5-methyltoluene. This process involves the catalytic oxidation of the methyl group in the presence of ammonia and a suitable catalyst, such as vanadium oxide, at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired nitrile .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Reduction: 3-Chloro-5-methylbenzylamine.

Oxidation: 3-Chloro-5-methylbenzoic acid.

Scientific Research Applications

3-Chloro-5-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: It serves as a building block for the synthesis of biologically active molecules and probes used in biochemical studies.

Medicine: The compound is utilized in the development of potential therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the chlorine and methyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of the target molecules and pathways involved in biological processes .

Comparison with Similar Compounds

Halogen-Substituted Analogs: Cl, Br, I

Reactivity Comparison

- Fluorination Efficiency : In microwave-induced [¹⁸F]fluorination, 3-chloro-5-methylbenzonitrile shows moderate substitution efficiency (40–60% radiochemical yield), whereas bromo and iodo analogs achieve >80% due to better leaving-group aptitude .

- Pharmaceutical Utility : The chloro derivative is preferred for scalable synthesis of etravirine intermediates, while bromo/iodo analogs are niche intermediates in specialized coupling reactions .

Substituent Variations: Methyl, Chloromethyl, and Trifluoromethyl

- 3-(Chloromethyl)benzonitrile (CAS 64407-07-4): The chloromethyl group (MW 151.59 g/mol) introduces a reactive site for nucleophilic displacement, enabling derivatization to alcohols or amines, unlike the inert methyl group in this compound .

- 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9): The trifluoromethyl group (MW 199.59 g/mol) significantly increases electron-withdrawing effects, enhancing nitrile electrophilicity for reactions like cyanation or hydrolysis .

Positional Isomers and Complex Derivatives

- 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile (CID 25131538): This derivative (MW 300.14 g/mol) incorporates a methoxyphenoxy group, increasing steric bulk and polarity compared to the simpler methyl-chloro structure, impacting solubility and biological activity .

- Pharmaceutical Derivatives: Complex analogs like 3-chloro-5-{2-chloro-5-[(2H-indazol-3-yl)methoxy]phenoxy}benzonitrile (CAS 920036-04-0) demonstrate expanded applications in kinase inhibitors, leveraging the chloro-methyl scaffold for targeted substitutions .

Data Tables

Table 2: Reactivity and Functionalization

Biological Activity

3-Chloro-5-methylbenzonitrile (C8H6ClN) is an organic compound that has garnered attention in various fields due to its potential biological activities. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a benzonitrile structure, which influences its chemical reactivity and biological interactions.

- Molecular Weight : 151.59 g/mol

- CAS Number : 189161-09-9

- Chemical Structure :

Synthesis

This compound can be synthesized through various methods, including:

- Chlorination of 5-methylbenzonitrile using chlorinating agents like phosphorus pentachloride.

- Substitution reactions where the chlorine atom can be replaced by other functional groups under specific conditions.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its antimicrobial, antifungal, and potential pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro tests revealed that it inhibits the growth of common fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal mechanism may involve interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Case Studies

Several case studies have documented the biological activity of this compound:

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition zones were observed, with minimum inhibitory concentrations (MIC) determined at 50 µg/mL for both bacterial strains.

-

Case Study on Antifungal Activity :

- Objective : To assess the antifungal properties against Candida albicans.

- Methodology : Broth microdilution assay was used to determine MIC values.

- Results : The compound exhibited an MIC of 25 µg/mL, indicating potent antifungal activity.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The presence of the chlorine atom enhances the compound's ability to form hydrogen bonds with active sites on enzymes, leading to inhibition.

- Membrane Disruption : Its hydrophobic methyl group contributes to membrane penetration, disrupting lipid bilayers in microbial cells.

Comparison with Similar Compounds

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| 3-Chloro-4-methylbenzonitrile | Different position of Cl | Altered reactivity and solubility |

| 4-Hydroxy-5-methylbenzonitrile | Hydroxyl group presence | Enhanced hydrogen bonding capabilities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.